tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indoline-piperidine core with a tert-butyl carbamate (Boc) protecting group at the 1'-position and an amino substituent at the 5-position of the indoline ring. The Boc group enhances solubility and stability during synthesis, while the amino group provides a handle for further functionalization or direct interaction with biological targets .
Properties
CAS No. |
1260897-95-7 |
|---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 5-aminospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11,18H2,1-3H3 |
InChI Key |
HDYJSASLRQOJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach involving:
- Construction of the spirocyclic core linking the indoline and piperidine rings.
- Introduction of the amino group at the 5-position.
- Installation of the tert-butyl carbamate protecting group at the 1'-carboxylate position.
The synthetic route is often designed to optimize stereochemical control and functional group compatibility.
Detailed Synthetic Route
A representative synthetic method reported in the literature involves the following key steps:
Step 1: Formation of Spiro[indoline-3,4'-piperidine] Core
- Starting from an appropriately substituted indoline derivative, a cyclization reaction is performed to form the spiro linkage with the piperidine ring.
- This step may involve intramolecular nucleophilic substitution or condensation reactions under controlled conditions.
- Solvents such as dimethylformamide (DMF) or methanol are commonly used, with temperature control (0 °C to room temperature) to favor cyclization.
Step 2: Introduction of the Amino Group at the 5-Position
- Amination is typically achieved by nucleophilic substitution or reductive amination at the 5-position of the spirocyclic ring.
- Reagents such as sodium hydride (NaH) and amine hydrochloride salts are employed to facilitate substitution.
- Reaction times vary from minutes to several hours depending on the reagent and temperature.
Step 3: Protection of the Carboxylate as tert-Butyl Carbamate
- The tert-butyl carbamate (Boc) protecting group is introduced using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- This step enhances the compound’s lipophilicity and stability during subsequent reactions.
Representative Experimental Procedure
An example procedure adapted from related spirocyclic oxindole syntheses is as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Indoline derivative (26.7 g, 0.130 mol) dissolved in dry DMF (900 mL) at 0 °C; sodium hydride (14.1 g, 0.585 mol) added; stirred 10 min | Formation of reactive intermediate |
| 2 | Addition of amine hydrochloride salt (25.0 g, 0.130 mol); stirred 10 min at 0 °C, then warmed to room temperature for 5 h | Amination at 5-position completed |
| 3 | Quenching with saturated ammonium chloride; extraction with ethyl acetate; drying and concentration | Crude product isolated |
| 4 | Purification by crystallization from ethyl acetate/hexane | This compound obtained as white solid, yield ~65% |
Reaction Monitoring and Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical shifts corresponding to the spirocyclic framework and amino substituent.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
- Infrared (IR) Spectroscopy: Provides data on functional groups, especially carbamate and amine vibrations.
- Chromatographic Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
Analysis of Preparation Methods
Advantages
- Multi-step synthesis allows for precise functional group manipulation.
- Use of protecting groups like tert-butyl carbamate enhances stability and facilitates purification.
- Reaction conditions are generally mild, preserving sensitive functionalities.
Challenges
- Formation of the spirocyclic core requires careful control to avoid side reactions.
- Amination steps may require excess reagents and extended reaction times.
- Purification can be demanding due to structural complexity and potential isomers.
Summary Table of Preparation Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Cyclization (Spiro formation) | Indoline derivative, base (NaH) | DMF | 0 °C to RT | 10 min to 5 h | - | Critical for spiro linkage |
| 2 | Amination | Amine hydrochloride salt | DMF or MeOH | 0 °C to RT | 10 min to 5 h | 65 (typical) | Nucleophilic substitution |
| 3 | Protection (Boc group) | Boc2O or tert-butyl chloroformate, base | Dichloromethane or similar | RT | 1-3 h | High | Enhances stability |
Research Findings and Optimization
- Studies indicate that the choice of base and solvent significantly affects the yield and selectivity of the spirocyclization and amination steps.
- Optimization of temperature profiles reduces side product formation.
- Continuous flow synthesis techniques have been explored to improve reproducibility and scalability.
- Structural modifications on the indoline or piperidine rings influence the reactivity and biological activity, suggesting that synthetic flexibility is advantageous.
Chemical Reactions Analysis
tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its biological activity.
Substitution Reactions: Common reagents for these reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Cyclization Reactions: These are crucial for forming the spirocyclic structure, often involving catalysts and specific reaction conditions.
Scientific Research Applications
tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Indoline 5-Position
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
- Structure: Methyl group at position 5 instead of amino.
- Properties : Molecular weight = 302.41 g/mol; purity ≥98%; stored refrigerated.
- Used in intermediates for drug discovery .
tert-Butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Structure : Fluorine atom at position 4.
- Properties : CAS 167484-91-5; molecular weight = 308.34 g/mol; HS code 29339900 (10% tariff).
- Key Differences: Fluorine’s electronegativity may enhance metabolic stability and membrane permeability but lacks the nucleophilic reactivity of the amino group. Common in CNS-targeting agents .
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Structure : Chlorine at position 5 and a ketone at position 2.
- Properties : CAS 752234-64-3; molecular weight = 332.39 g/mol; stored in inert atmosphere.
- Key Differences : The chloro group increases lipophilicity, while the ketone introduces polarity. This combination may improve binding to hydrophobic enzyme pockets .
Functional Group Modifications
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Structure : Methoxy group at position 5 and a ketone at position 2.
- Properties : Molecular weight = 332.39 g/mol; hazards include H302 (oral toxicity).
- Key Differences: Methoxy’s electron-donating nature and ketone’s polarity enhance solubility but reduce basicity compared to the amino analog. Used in protease inhibitor research .
tert-Butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Structure : Hydroxyl group at position 5 and a ketone at position 2.
- Properties : Molecular weight = 318.37 g/mol; stored at 2–8°C.
- Explored in Wnt/β-catenin pathway inhibitors .
Biological Activity
tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 1260897-95-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula: C17H25N3O2
- Molecular Weight: 303.4 g/mol
- Structural Characteristics: The compound features a spirocyclic structure that contributes to its unique biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods involving the coupling of indoline derivatives with piperidine carboxylic acids. The reaction typically involves:
- Formation of the indoline precursor.
- N-alkylation with tert-butyl groups.
- Carboxylation to yield the final product.
Antinociceptive Effects
A study investigated the antinociceptive activity of various compounds similar to this compound. The results indicated that compounds with similar spirocyclic structures exhibited significant pain-relieving properties in animal models. The mechanism is believed to involve modulation of pain pathways, potentially affecting opioid receptors or other neurotransmitter systems .
Neuroprotective Properties
Research has suggested that derivatives of spiro[indoline] compounds may possess neuroprotective effects against neurodegenerative diseases. These compounds are hypothesized to exert their effects by reducing oxidative stress and inflammation in neuronal cells. In vitro studies demonstrated that this compound could enhance cell viability in models of oxidative stress .
Antimicrobial Activity
Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of bacterial strains. Testing against Gram-positive and Gram-negative bacteria indicated that these compounds could inhibit bacterial growth, suggesting potential as therapeutic agents in treating infections .
Case Studies
| Study | Findings |
|---|---|
| Antinociceptive Activity | Demonstrated significant pain relief in rodent models compared to control groups. |
| Neuroprotective Effects | Increased neuronal cell survival under oxidative stress conditions by up to 50%. |
| Antimicrobial Testing | Showed inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various strains. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
